5-Amino-3-(trifluoromethyl)picolinic acid
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Overview
Description
5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an amino group at the 5th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 2nd position on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction, followed by the introduction of the amino group through an amination reaction. The carboxylic acid group is often introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using specific catalysts, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted pyridine derivatives.
Scientific Research Applications
5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carbonitrile
- 5-Amino-2-(Trifluoromethyl)Pyridine
Comparison: Compared to its analogs, 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group in all these compounds enhances their stability and lipophilicity, but the specific functional groups (carboxylic acid, carbonitrile) determine their specific applications and reactivity.
Properties
Molecular Formula |
C7H5F3N2O2 |
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Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-amino-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(11)2-12-5(4)6(13)14/h1-2H,11H2,(H,13,14) |
InChI Key |
ZYPSMCOZZXTIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
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